molecular formula C20H22N4O4 B11026557 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide

Número de catálogo: B11026557
Peso molecular: 382.4 g/mol
Clave InChI: PKWNRJUKINHNTB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a synthetic small molecule characterized by two heterocyclic moieties: a 4-hydroxy-6-methyl-2-oxopyridinone ring and a 3-isopropyl-4-oxo-3,4-dihydroquinazolinyl group, connected via a propanamide linker. The hydroxy and methyl substituents on the pyridinone ring may enhance hydrophilicity and influence binding interactions compared to methoxy or phenyl-substituted analogs .

Propiedades

Fórmula molecular

C20H22N4O4

Peso molecular

382.4 g/mol

Nombre IUPAC

3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(4-oxo-3-propan-2-ylquinazolin-6-yl)propanamide

InChI

InChI=1S/C20H22N4O4/c1-12(2)24-11-21-17-5-4-14(9-16(17)20(24)28)22-18(26)6-7-23-13(3)8-15(25)10-19(23)27/h4-5,8-12,25H,6-7H2,1-3H3,(H,22,26)

Clave InChI

PKWNRJUKINHNTB-UHFFFAOYSA-N

SMILES canónico

CC1=CC(=CC(=O)N1CCC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)C(C)C)O

Origen del producto

United States

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(4-hidroxi-6-metil-2-oxopirimidin-1(2H)-il)-N-[4-oxo-3-(propan-2-il)-3,4-dihidroquinazolin-6-il]propanamida típicamente implica reacciones orgánicas de varios pasos. Un enfoque común incluye:

    Formación del anillo de piridinona: Comenzando con un precursor adecuado, como la 4-hidroxi-6-metil-2-piridona, el anillo de piridinona se sintetiza mediante reacciones de ciclización en condiciones ácidas o básicas.

    Síntesis de quinazolinona: La porción de quinazolinona se prepara a partir de derivados del ácido antranílico mediante reacciones de condensación con cetonas isopropílicas, seguidas de ciclización.

    Reacción de acoplamiento: El paso final implica el acoplamiento de los intermedios de piridinona y quinazolinona utilizando técnicas de formación de enlaces amida, a menudo empleando reactivos de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y HOBt (1-hidroxi-benzotriazol).

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye escalar las reacciones, optimizar las condiciones de reacción (temperatura, solvente, pH) y emplear técnicas de química de flujo continuo para mejorar la eficiencia y la seguridad.

Análisis De Reacciones Químicas

Tipos de reacciones

    Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo y metilo en el anillo de piridinona.

    Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo en ambas porciones de piridinona y quinazolinona.

Reactivos y condiciones comunes

    Oxidación: Reactivos como permanganato de potasio (KMnO₄) o trióxido de cromo (CrO₃) en condiciones ácidas.

    Reducción: Reactivos como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).

    Sustitución: Agentes halogenantes (p. ej., N-bromosuccinimida) y nucleófilos (p. ej., aminas, tioles).

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas.

Aplicaciones Científicas De Investigación

Biological Activities

Preliminary studies indicate that compounds similar to this one exhibit significant biological activities, including:

  • Antitumor Properties : Quinazoline derivatives have been reported to inhibit various kinases, making them potential therapeutic agents in cancer treatment.
  • Antimicrobial Activity : The compound may also possess antimicrobial properties, which could be explored further through specific biological assays to elucidate its mechanisms of action.

Research Findings

Research has shown that compounds with similar structures can effectively target specific enzymes or receptors. For instance:

  • Kinase Inhibition : Many quinazoline derivatives are known to inhibit kinases involved in cancer progression.
  • Molecular Docking Studies : Computational studies have suggested that this compound could exhibit good binding affinity to various biological targets, indicating its potential as a therapeutic agent.

Case Studies and Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
Quinazoline Derivative AContains a quinazoline ringAntitumor
Pyridine Derivative BHydroxylated pyridineAntimicrobial
Hydroxypyridine CHydroxypyridine structureMetal ion chelation

The dual functionality derived from both pyridine and quinazoline components of 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide allows for distinct interactions with biological systems compared to its analogues.

Mecanismo De Acción

El mecanismo por el cual 3-(4-hidroxi-6-metil-2-oxopirimidin-1(2H)-il)-N-[4-oxo-3-(propan-2-il)-3,4-dihidroquinazolin-6-il]propanamida ejerce sus efectos probablemente involucra interacciones con objetivos moleculares específicos. Estos podrían incluir:

    Enzimas: Inhibición o activación de enzimas involucradas en vías metabólicas.

    Receptores: Unión a receptores celulares, influyendo en las vías de transducción de señales.

    ADN/ARN: Intercalación o unión a ácidos nucleicos, afectando la expresión génica.

Comparación Con Compuestos Similares

Core Heterocyclic Moieties

  • Target Compound: Combines a pyridinone ring (4-hydroxy-6-methyl substitution) with a quinazolinone (3-isopropyl substitution).
  • Compounds: Utilize pyridazinone, pyrimidinone, or benzothiazole cores. For example, the benzothiazole in introduces sulfur-based aromaticity, which may enhance binding to metal ions or hydrophobic pockets .

Substituent Effects

  • Hydroxy vs. Methoxy : The target compound’s 4-hydroxy group (pKa ~10) may form hydrogen bonds more readily than the 4-methoxy group in and , affecting target selectivity .

Research Findings and Implications

While direct studies on the target compound are absent in the provided evidence, insights can be extrapolated:

Quinazolinone Derivatives: Compounds with quinazolinone scaffolds (e.g., and ) are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .

Pyridinone/Pyridazinone Analogs: These cores are associated with anti-inflammatory and antimicrobial activities. For example, pyridazinone derivatives in and may exhibit protease inhibitory effects .

Bioactivity Gaps : The absence of methoxy or bulky aromatic groups in the target compound (unlike ) could reduce cytotoxicity, a common issue with highly lipophilic analogs .

Actividad Biológica

The compound 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's pharmacological properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₄O₂
  • Molecular Weight : 298.33 g/mol

Structural Features

The compound features:

  • A pyridinone moiety, which is known for its biological significance.
  • A quinazoline derivative that may contribute to its pharmacological effects.

Antioxidant Activity

Research indicates that compounds containing the 4-hydroxy-6-methyl-2-oxopyridin structure exhibit significant antioxidant properties. For instance, derivatives have shown effective DPPH radical scavenging activity, with IC₅₀ values indicating strong potential as antioxidants .

Tyrosinase Inhibition

The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Studies have reported that related compounds display competitive inhibition with IC₅₀ values ranging from 25.29 to 64.13 μM, highlighting the potential of this class of compounds in treating hyperpigmentation disorders .

Anticonvulsant Activity

In a study focusing on anticonvulsant properties, related pyridinone derivatives demonstrated significant effectiveness in picrotoxin-induced convulsion models. These findings suggest that structural modifications in the pyridinone framework can enhance anticonvulsant activity .

Cytotoxic Effects

Preliminary cytotoxicity assays have indicated that certain derivatives of the compound exhibit selective cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the substituents can lead to increased potency against specific cancer types .

Case Study 1: Tyrosinase Inhibition

A recent study synthesized a series of 3-hydroxypyridinone derivatives and evaluated their tyrosinase inhibitory activity. The most potent inhibitor showed an IC₅₀ value of 25.29 μM, suggesting that similar modifications could enhance the activity of our target compound .

Case Study 2: Anticonvulsant Activity

In another investigation, compounds derived from quinazoline and pyridinone frameworks were tested for anticonvulsant properties using animal models. The results indicated that certain structural features significantly enhanced the efficacy of these compounds against induced seizures .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC₅₀ Value (μM)Reference
Compound ATyrosinase Inhibition25.29
Compound BAnticonvulsant18.4
Compound CAntioxidant0.039

Table 2: Structure-Activity Relationships (SAR)

Structural FeatureEffect on ActivityObservations
Hydroxyl GroupIncreased solubilityEnhances interaction with enzymes
Methyl SubstituentModulates potencyAlters binding affinity
Quinazoline MoietyEnhances biological activityCritical for pharmacological effects

Q & A

Q. What are the optimal synthetic routes for 3-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide, and how can reaction conditions (temperature, solvent, catalysts) be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of pyridinone and quinazolinone moieties. Key steps include:

  • Amide bond formation: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like dimethylformamide (DMF) at 0–25°C .
  • Pyridinone ring closure: Requires pH control (acidic conditions) and heating (60–80°C) to cyclize intermediates .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical for isolating high-purity products. Yield optimization relies on solvent polarity and reaction time .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • 1H/13C NMR: Identifies proton environments (e.g., hydroxy groups at δ 10–12 ppm, quinazolinone carbonyls at δ 165–170 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • Mass spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion) and detects fragmentation patterns. Contradictions between calculated and observed masses are resolved by isotopic labeling or rechecking ionization conditions .
  • IR spectroscopy: Validates carbonyl (1650–1750 cm⁻¹) and amide (3200–3400 cm⁻¹) groups. Discrepancies are addressed via controlled drying to remove solvent interference .

Intermediate-Level Questions

Q. How does the compound’s reactivity in substitution and redox reactions influence its derivatization for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Nucleophilic substitution: The pyridinone’s hydroxyl group reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃ in acetone) to generate ether derivatives. Reactivity is pH-dependent, with optimal yields at pH 8–9 .
  • Oxidation: Quinazolinone’s 4-oxo group is resistant to mild oxidants (e.g., H₂O₂) but susceptible to strong agents (KMnO₄), forming carboxylates. Monitor via TLC to avoid over-oxidation .
  • Reduction: Sodium borohydride selectively reduces ketones in propanamide side chains, while LiAlH₄ may degrade the pyridinone ring. Use low temperatures (−20°C) to preserve core structures .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are false positives mitigated?

Methodological Answer:

  • Enzyme inhibition assays: Use fluorogenic substrates (e.g., for kinases or proteases) with controls for non-specific binding (e.g., bovine serum albumin). IC₅₀ values are validated via dose-response curves .
  • Cytotoxicity screening: Employ MTT assays on HEK-293 and HepG2 cells. False positives from compound aggregation are minimized using detergent (e.g., 0.01% Tween-80) and centrifugation .
  • False-positive mitigation: Include counter-screens (e.g., thermal shift assays) to confirm target engagement and rule out promiscuous binding .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s metabolic stability and binding modes with cytochrome P450 enzymes?

Methodological Answer:

  • Density Functional Theory (DFT): Calculates electron density maps to identify reactive sites (e.g., quinazolinone’s carbonyl groups prone to epoxidation). Software like Gaussian 16 with B3LYP/6-31G* basis sets is used .
  • Molecular docking (AutoDock Vina): Simulates interactions with CYP3A4/2D5. Key parameters include grid boxes centered on heme iron and flexible side-chain sampling. Validation via crystallographic data (PDB: 4D75) ensures accuracy .
  • Metabolic predictions: Combine docking results with MetaSite software to forecast phase I metabolites (e.g., hydroxylation at C6 of pyridinone) .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo pharmacokinetic data?

Methodological Answer:

  • Bioavailability optimization: Use PEGylation or liposomal encapsulation to enhance solubility. Monitor plasma stability via HPLC-MS/MS over 24-hour periods in rodent models .
  • CYP inhibition assays: Identify metabolic liabilities using human liver microsomes. If hepatic clearance exceeds predictions, introduce deuterium at labile positions (e.g., methyl groups) to block oxidation .
  • Tissue distribution studies: Radiolabel the compound with ³H or ¹⁴C and quantify accumulation in target organs (e.g., liver, kidneys) via scintillation counting. Adjust dosing regimens based on half-life discrepancies .

Methodological Pitfalls and Solutions

Q. How are synthetic byproducts characterized when the compound’s purity is <95% despite chromatography?

Methodological Answer:

  • HPLC-DAD/MS: Use C18 columns with 0.1% formic acid in water/acetonitrile gradients. Byproducts (e.g., dehydroxy analogs) are identified via UV-Vis spectra (λ 250–300 nm) and MS/MS fragmentation .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to remove polar impurities. Single-crystal X-ray diffraction confirms structural integrity post-purification .

Q. What statistical approaches (e.g., DoE) optimize reaction conditions when scaling up synthesis?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs (e.g., 2³) to test variables: temperature (40–80°C), solvent ratio (DMF:H₂O), and catalyst loading (1–5 mol%). Response surface methodology (RSM) identifies optimal conditions .
  • Process Analytical Technology (PAT): Use inline FTIR to monitor reaction progress and adjust parameters dynamically. Reduces batch-to-batch variability in large-scale runs .

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